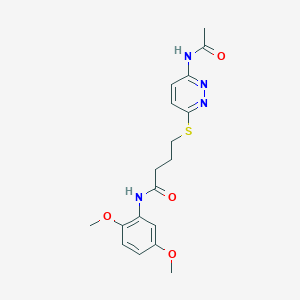

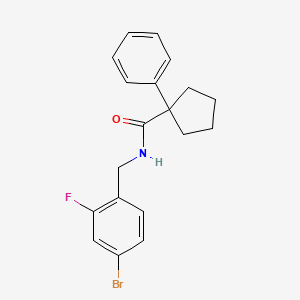

![molecular formula C22H15NO5S B2438589 ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate CAS No. 879922-82-4](/img/structure/B2438589.png)

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic materials . It has a bicyclic structure, consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which provides 2-substituted benzothiazoles . Another method uses aScientific Research Applications

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed new derivatives of benzothiazole and evaluated their in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds exhibit better inhibition potency compared to standard reference drugs . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.

Antibacterial Properties

The compound has been investigated for its antibacterial potential. Specifically, it shows variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 exhibit promising activity against Staphylococcus aureus, with MIC values in the range of 19.7–24.2 μM. Compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrates maximum activity against S. aureus NCIM 5022 (MIC of 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

Neuroprotective Potential

Activation of the c-Jun NH2-terminal protein kinase (JNK) pathway has been implicated in ischemia-induced cell death. Preventing JNK activation or c-Jun phosphorylation could have neuroprotective effects. Although not directly studied for this compound, its structural features suggest potential in this area .

Nonsteroidal Anti-Inflammatory Properties

The compound shares structural similarities with naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). While not directly evaluated, its benzothiazole core may contribute to anti-inflammatory effects .

Antitumor and Cytotoxic Activity

Benzothiazole derivatives have been associated with diverse biological activities, including antitumor effects. Although specific data for this compound are scarce, its structural features align with other antitumor benzothiazole derivatives .

Organic Light Emitting Devices (OLEDs)

Fluorescent materials like this compound have been extensively studied for their use in OLEDs. The compound’s strong fluorescence arises from hydrogen bonding between the hydroxyl group and nitrogen, leading to a stable planar structure. This facilitates efficient electron flow, resulting in intense fluorescence upon UV light exposure .

Mechanism of Action

Target of Action

The primary target of ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is related to anti-tubercular activity . The compound has shown inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

It is known that benzothiazole derivatives can interact with various targets and cause changes in their function . These interactions can lead to the inhibition of the target organism or pathway .

Biochemical Pathways

The compound is likely to affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . .

Pharmacokinetics

A study has indicated that similar compounds have shown favourable pharmacokinetic profiles .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis, leading to its potential use as an anti-tubercular agent . It has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

properties

IUPAC Name |

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5S/c1-3-26-22(25)18-11(2)27-16-9-8-15-12(19(16)18)10-13(21(24)28-15)20-23-14-6-4-5-7-17(14)29-20/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHDCZQCGRDOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C3=C(C=C2)OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

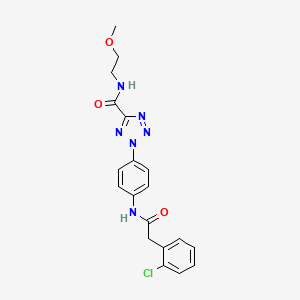

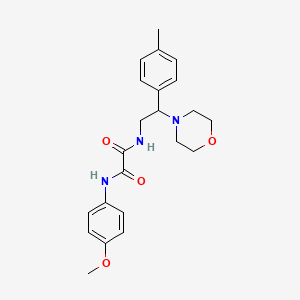

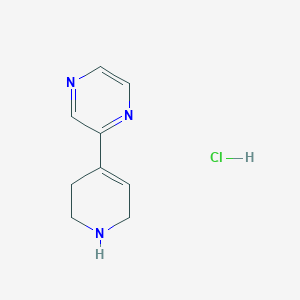

![Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2438507.png)

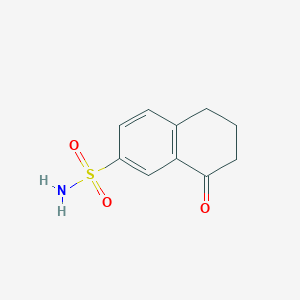

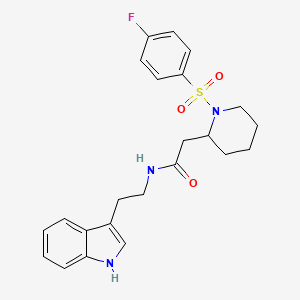

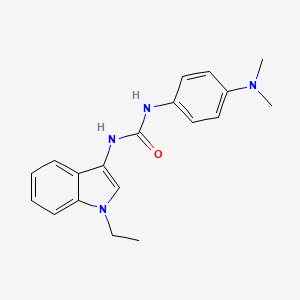

![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438508.png)

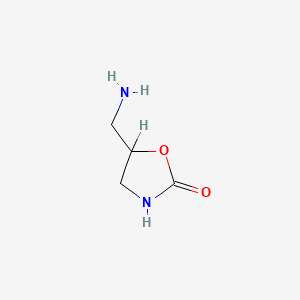

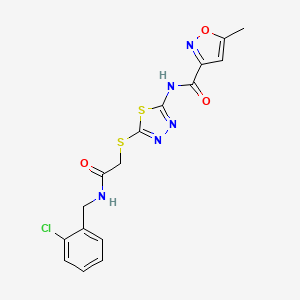

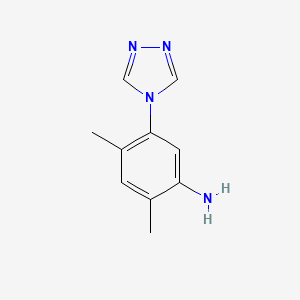

![6-Tert-butyl-2-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2438526.png)